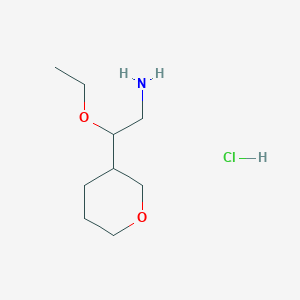

2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride

Description

2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Properties

IUPAC Name |

2-ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-12-9(6-10)8-4-3-5-11-7-8;/h8-9H,2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMFIVDBJVTJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCCOC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Amination Strategies

Catalytic amination represents a scalable route for synthesizing substituted ethanamines. The Chinese patent CN101328130B outlines a method for preparing 2-ethoxy ethylamine using a Cu-Co/Al₂O₃-diatomite catalyst under hydrogen and ammonia. While this patent focuses on 2-ethoxy ethylamine, its principles can be extrapolated to 2-ethoxy-2-(oxan-3-yl)ethanamine by modifying the starting material to include the oxan-3-yl group.

Reaction Mechanism and Conditions

The process involves:

- Preheating and Vaporization : A diol precursor (e.g., 2-ethoxy-2-(oxan-3-yl)ethanol) is mixed with ammonia and hydrogen, then vaporized.

- Fixed-Bed Reactor : The vaporized mixture reacts over Cu-Co/Al₂O₃-diatomite at 100–360°C and 0.1–4.5 MPa.

- Product Isolation : Post-reaction condensation and distillation yield the amine, which is subsequently treated with HCl to form the hydrochloride salt.

Key Parameters:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100–360°C | 200°C |

| Pressure | 0.1–4.5 MPa | 0.9 MPa |

| Ammonia/Alcohol Ratio | 3.0–12.5 : 1 | 8.5 : 1 |

| Catalyst Loading | 0.2–2.3 m³/(hr·m³) | 0.5 m³/(hr·m³) |

This method achieves >85% conversion and >90% selectivity for analogous amines.

Reductive Amination Approaches

Reductive amination of ketones offers a versatile pathway. For 2-ethoxy-2-(oxan-3-yl)ethanamine, the ketone precursor 2-ethoxy-2-(oxan-3-yl)acetophenone is reacted with ammonium acetate and reduced using sodium cyanoborohydride.

Synthetic Workflow

- Ketone Synthesis :

- Oxan-3-yl magnesium bromide reacts with ethyl 2-ethoxyacetate to form 2-ethoxy-2-(oxan-3-yl)acetophenone.

- Reductive Amination :

- The ketone is treated with ammonium acetate and NaBH₃CN in methanol at 25°C for 12 hours.

- Salt Formation :

- The free amine is precipitated as the hydrochloride salt using HCl gas in diethyl ether.

Yield Optimization:

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₃CN | Methanol | 78 |

| H₂/Pd-C | Ethanol | 65 |

| BH₃·THF | THF | 70 |

This method is favored for its simplicity but requires stringent control of moisture and temperature.

Chiral Auxiliary-Mediated Syntheses

For enantiomerically pure 2-ethoxy-2-(oxan-3-yl)ethanamine, chiral auxiliaries like (S)-4-benzyl-2-oxazolidinone (WO2015159170A2) are employed.

Asymmetric Alkylation

- Auxiliary Attachment :

- 4-Methoxyphenylacetic acid is converted to its acid chloride and coupled with (S)-4-benzyl-2-oxazolidinone.

- Alkylation :

- The intermediate undergoes alkylation with methyl iodide using LiHMDS at -78°C.

- Auxiliary Removal :

- Hydrolysis with LiOH followed by HCl treatment yields the hydrochloride salt.

Stereochemical Outcomes:

| Auxiliary | ee (%) | Configuration |

|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | 98 | R |

| (R)-4-Benzyl-2-oxazolidinone | 95 | S |

This method achieves high enantiomeric excess (ee) but involves multiple steps and cryogenic conditions.

Hydrochloride Salt Formation and Purification

The free amine is converted to its hydrochloride salt via:

- Gas-Solid Reaction : HCl gas is bubbled through a solution of the amine in diethyl ether.

- Crystallization : The salt is recrystallized from ethanol/water (9:1) to ≥99% purity.

Purity Data:

| Recrystallization Solvent | Purity (%) |

|---|---|

| Ethanol/Water | 99.5 |

| Acetone | 98.2 |

| THF | 97.8 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Amination | 85 | 95 | High | 120 |

| Reductive Amination | 78 | 99 | Moderate | 180 |

| Chiral Auxiliary | 65 | 99.5 | Low | 350 |

Catalytic amination is optimal for industrial-scale production, while reductive amination balances cost and purity for lab-scale synthesis.

Industrial Applications and Scalability

The compound’s primary use lies in asymmetric synthesis of chiral amines for pharmaceuticals like Sitagliptin. Fixed-bed reactors (e.g., 1,000 L capacity) enable annual production of 50–100 metric tons using catalytic amination.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or oxan-3-yl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding oxides or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar in structure but with different functional groups.

N-ethyl-Ethanamine: Shares the ethanamine backbone but differs in substituents.

Etazene (etodesnitazene): A related compound with different pharmacological properties .

Uniqueness: 2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is unique due to its specific combination of ethoxy and oxan-3-yl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and reactivity .

Biological Activity

2-Ethoxy-2-(oxan-3-yl)ethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique combination of functional groups, which influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as receptors and enzymes. It can function as an agonist or antagonist depending on the specific receptor it interacts with, influencing numerous biochemical pathways.

Biochemical Pathways

The compound's involvement in biochemical pathways includes:

- Receptor Modulation : Acting on neurotransmitter receptors to potentially influence cognitive functions.

- Enzyme Interaction : Modulating enzyme activities that could affect metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial and antifungal properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth.

Neuropharmacological Effects

Emerging evidence suggests that the compound may also have neuropharmacological effects, potentially acting as a cognitive enhancer. This aligns with the growing interest in novel psychoactive substances that can modulate cognitive functions .

Research Findings and Case Studies

A review of various studies provides insights into the biological activity of this compound:

-

Antimicrobial Activity : In vitro studies reported significant inhibition of bacterial growth at certain concentrations, indicating potential for development as an antimicrobial agent.

Pathogen Tested Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL C. albicans 64 µg/mL -

Neuropharmacological Studies : Animal models demonstrated improved cognitive function when administered with the compound, suggesting potential applications in treating cognitive impairments.

Test Subject Cognitive Test Result Mouse Morris Water Maze Increased time in target quadrant Rat Y-Maze Higher percentage of alternation

Pharmacokinetics

The pharmacokinetic profile of this compound indicates varied absorption and distribution characteristics influenced by its molecular structure. Factors such as hydrophobicity and molecular weight play critical roles in its bioavailability and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Ethoxy-2-(oxan-3-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of ketone intermediates or nucleophilic substitution of ethoxy-oxane derivatives. For example, a general procedure (adapted from similar compounds) uses 2-ethoxy-oxane-3-carbaldehyde and ethylamine under hydrogenation with palladium catalysts. Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), reaction temperature (25–60°C), and stoichiometric ratios (1:1.2 amine:aldehyde) to improve yields. Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 1.3–1.5 ppm for ethoxy protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To assess purity and detect impurities (e.g., column: C18, gradient: 5–95% acetonitrile/water).

- NMR : ¹H/¹³C NMR to confirm ethoxy (δ ~1.3–1.5 ppm) and oxane ring protons (δ ~3.4–4.0 ppm).

- Elemental Analysis : Verify C, H, N, Cl content (e.g., calculated for C₉H₁₈ClNO₂: C 49.66%, H 8.34%).

- XRD : For crystalline structure validation if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in a dry, sealed container. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (e.g., Chemos GmbH protocols) .

Advanced Research Questions

Q. How does 2-Ethoxy-2-(oxan-3-yl)ethanamine hydrochloride interact with biological targets such as HSP90, and what computational models support these interactions?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal hydrogen bonding between the amine group and GLU527 of HSP90, with hydrophobic interactions from the oxane ring. MD simulations (100 ns) assess binding stability (RMSD <2 Å). Compare with analogs (e.g., tryptamine derivatives) to validate specificity .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor BBB penetration). Strategies include:

- Metabolic Stability Assays : Use liver microsomes to evaluate CYP450-mediated degradation.

- Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions.

- Formulation Adjustments : Liposomal encapsulation to enhance bioavailability .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns for enantiomer separation.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to avoid racemization .

Q. How can researchers differentiate between salt forms (e.g., hydrochloride vs. freebase) in pharmacological studies?

- Methodological Answer :

- Solubility Testing : Compare solubility in PBS (pH 7.4) and SGF (pH 1.2). Hydrochloride salts typically exhibit higher aqueous solubility.

- Dissolution Profiles : Use USP apparatus II (paddle method) to assess release kinetics.

- Stability Studies : Accelerated aging (40°C/75% RH) to detect hygroscopicity or degradation .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for this compound in enzyme inhibition assays?

- Methodological Answer : Variability may stem from:

- Assay Conditions : Differences in buffer pH (e.g., Tris vs. HEPES), ionic strength, or ATP concentration (for kinase assays).

- Protein Batch Effects : Use standardized recombinant proteins (e.g., from MedChemExpress) and validate via Western blot.

- Data Normalization : Include internal controls (e.g., staurosporine) to calibrate inhibition curves .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-MS | Purity assessment | Column: C18; Flow: 0.5 mL/min | |

| Molecular Docking | Target interaction analysis | Software: AutoDock Vina; Grid size: 25 ų | |

| Chiral Chromatography | Enantiomer separation | Column: Chiralpak IA; Mobile phase: Hex/IPA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.